molecular formula C23H18ClFN4OS2 B2807165 N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923679-99-6

N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2807165
CAS No.: 923679-99-6
M. Wt: 484.99
InChI Key: LBGKPRVQGSJFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes. Its primary research value lies in the investigation of renal and cardiac diseases , as aberrant TRPC6 activity is linked to focal segmental glomerulosclerosis (FSGS) and certain forms of cardiac hypertrophy . By selectively blocking TRPC6-mediated calcium entry, this compound enables researchers to dissect the channel's specific contribution to signaling pathways that drive disease progression in model systems. The mechanism involves direct antagonism, which stabilizes the channel in a closed state, thereby reducing downstream calcineurin/NFAT signaling, a key pathway in pathological cell growth and remodeling. This inhibitor is a critical tool for elucidating TRPC6 biology, validating it as a therapeutic target, and for screening novel therapeutic agents aimed at modulating its activity in preclinical research.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4OS2/c1-14-22(32-23(27-14)15-6-8-17(25)9-7-15)19-10-11-21(29-28-19)31-13-20(30)26-12-16-4-2-3-5-18(16)24/h2-11H,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGKPRVQGSJFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the pyridazine ring: This step may involve the reaction of the thiazole intermediate with a pyridazine derivative.

    Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the thioacetamide linkage: This step involves the reaction of the intermediate with a thioacetamide precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds similar to N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines:

Compound TypeCell Lines TestedIC50 (µM)
Thiazole-Pyridine HybridMCF-7 (breast cancer)5.71
Standard Drug (5-Fluorouracil)MCF-76.14

The presence of electron-withdrawing groups, such as chlorine, has been identified as a critical factor in enhancing anticancer efficacy .

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been extensively studied. For example, derivatives containing the thiazole moiety have demonstrated significant activity in seizure models:

CompoundModelMedian Effective Dose (mg/kg)
6-(4-Chlorophenyl)-thiazole derivativeElectroshock Seizure Test24.38
6-(4-Chlorophenyl)-thiazole derivativeChemo-shock Seizure Test88.23

These findings suggest that modifications to the thiazole structure can lead to enhanced anticonvulsant activity, making such compounds valuable in the development of new antiepileptic drugs .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves complex multistep reactions that yield various analogues with differing biological activities. SAR studies indicate that:

  • The presence of halogen substituents (e.g., Cl, F) on the phenyl rings significantly influences biological activity.
  • The thiazole and pyridazine linkages contribute to the overall potency of the compounds.

This understanding aids in the rational design of more effective derivatives for therapeutic applications .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for further development in drug discovery processes:

  • Anticancer Agents : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.
  • Antiepileptic Drugs : The anticonvulsant properties make it a candidate for treating epilepsy.
  • Pharmacological Studies : Further pharmacokinetic and pharmacodynamic studies are warranted to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural components, focusing on substituent variations, physicochemical properties, and reported bioactivities.

Structural Analogues with Sulfanyl-Acetamide Linkages

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity
Target Compound Pyridazine-thiazole core, 2-chlorophenylmethyl, 4-fluorophenyl ~488.94 Combines pyridazine’s electron-deficient nature with thiazole’s metabolic stability. Inferred kinase/modulatory potential based on structural analogs .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (CAS 561295-12-3) Ethyl-triazole, thiophene, 4-fluorophenyl ~433.50 Triazole introduces hydrogen-bonding capacity; thiophene enhances π-π stacking. Anticandidal and antimicrobial activities reported in related triazole derivatives .
N-(3,4-Difluorophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 477332-63-1) Di-fluorophenyl, chlorophenyl, triazole ~498.88 Increased halogenation improves membrane permeability. Potential anti-inflammatory or anticancer activity, as seen in triazole-thioacetamides .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (CAS 338749-93-2) Morpholino, 2-chlorophenyl-thiazole ~351.84 Morpholino enhances solubility; thiazole provides rigidity. Kinase inhibition (e.g., JAK/STAT pathways) inferred from morpholino-thiazole hybrids .

Key Differences and Implications

Heterocyclic Core Variations :

  • The target compound’s pyridazine-thiazole system contrasts with triazole-thiazole (CAS 477332-63-1) or imidazothiazole (e.g., ’s dihydroimidazo[2,1-b][1,3]thiazole). Pyridazine’s electron deficiency may favor interactions with cationic or polar residues in target proteins, whereas triazoles offer additional hydrogen-bonding sites .

Morpholino vs. Methyl Groups: The morpholino substituent in CAS 338749-93-2 significantly improves aqueous solubility (clogP ~2.1) compared to the target compound’s methyl group (clogP estimated ~3.8), impacting bioavailability .

Biological Activity Trends :

  • Sulfanyl-acetamide derivatives with triazole or thiazole cores (e.g., CAS 561295-12-3) frequently exhibit antimicrobial or antifungal properties, while pyridazine-thiazole hybrids are less explored but show promise in kinase inhibition (e.g., cyclin-dependent kinases) .

Research Findings and Mechanistic Insights

  • Metabolic Stability : The sulfanyl bridge in the target compound likely reduces oxidative metabolism, as seen in similar structures where sulfur atoms resist cytochrome P450-mediated degradation .
  • Target Engagement : Fluorophenyl and chlorophenyl groups may interact with hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases), as demonstrated in crystallographic studies of related compounds .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, a compound with the CAS number 923679-99-6, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole moiety linked to a pyridazine ring and is substituted with chlorophenyl and fluorophenyl groups. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). It demonstrated significant selectivity and cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Notably, one study reported an IC50 of 19 µM against A549 cells, suggesting promising anticancer properties .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression. Molecular dynamics simulations have indicated that the compound interacts with key proteins involved in apoptotic pathways, enhancing its cytotoxic effects .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties:

  • Seizure Models : In animal models, such as the pentylenetetrazol (PTZ) seizure test, it exhibited protective effects against seizures. The median effective dose (ED50) was found to be approximately 24.38 mg/kg, indicating significant anticonvulsant activity .
  • Structure Activity Relationship : The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl rings has been correlated with increased anticonvulsant efficacy. For example, compounds with para-substituted halogens showed enhanced activity compared to their ortho or meta counterparts .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50/ED50 Value Reference
AnticancerA549 (lung adenocarcinoma)19 µM
AnticancerNIH/3T3 (mouse embryoblast)Not specified
AnticonvulsantPTZ Seizure Model24.38 mg/kg

Case Studies

Several research studies have focused on the synthesis and biological evaluation of this compound:

  • Evren et al. (2019) synthesized various thiazole-linked compounds and evaluated their anticancer activities against A549 cells. They found that modifications in the thiazole moiety significantly impacted cytotoxicity, emphasizing the importance of structural optimization in drug design .
  • Recent Advances : Ongoing research continues to explore the pharmacological profiles of this compound through high-throughput screening methods aimed at identifying additional therapeutic applications beyond cancer treatment .

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using 4-fluorophenyl-substituted precursors.
  • Step 2 : Pyridazine ring construction through cyclization reactions, followed by sulfhydryl group introduction.
  • Step 3 : Acetamide coupling via nucleophilic substitution or amide bond formation under reflux with DMF or THF as solvents .
  • Purification : Column chromatography or recrystallization ensures >95% purity, confirmed by HPLC and NMR .

Q. How is the compound characterized for structural integrity and purity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ~462.6 g/mol for analogous compounds) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally similar thiazole-pyridazine hybrids suggest:

  • Anticancer Potential : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis, with MIC values <10 µM against Gram-positive strains .
  • Neuroprotective Effects : Modulation of GABA receptors in rodent models, reducing seizure duration .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodological Approach :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading. For example, Pd(PPh₃)₄ in Suzuki-Miyaura coupling improves aryl-aryl bond formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing dimerization .
  • In-line Monitoring : FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?

Resolution Strategies :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Metabolite Screening : LC-MS/MS to identify active metabolites or degradation products influencing potency .
  • Structural Analogs : Compare with derivatives (e.g., 3-methoxyphenyl vs. 4-fluorophenyl substitutions) to isolate pharmacophore contributions .

Q. What crystallographic techniques are critical for elucidating the compound’s molecular interactions?

Key Techniques :

  • Single-Crystal X-ray Diffraction : Resolve intramolecular interactions (e.g., S···N distances in thiazole-pyridazine cores) using SHELX software .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H⋯O in acetamide groups) that influence conformational stability .
  • Torsion Angle Mapping : Compare with analogs (e.g., Cambridge Structural Database entries) to predict binding modes to biological targets .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR-Driven Strategies :

  • Bioisosteric Replacement : Substitute 4-fluorophenyl with 3-chlorophenyl to enhance lipophilicity and blood-brain barrier penetration .
  • Heterocycle Modulation : Replace pyridazine with triazolo-pyridazine to improve metabolic stability .
  • Sulfanyl Group Optimization : Introduce methylsulfonyl groups to reduce oxidative metabolism .

Q. What advanced mechanistic studies are needed to clarify its mode of action?

Experimental Design :

  • Kinetic Binding Assays : Surface plasmon resonance (SPR) to measure real-time binding kinetics to target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Predict binding pocket dynamics and residence time using AMBER or GROMACS .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways affected in treated cell lines .

Data Contradiction Analysis

Example : Conflicting reports on cytotoxicity (e.g., IC₅₀ = 2 µM vs. 20 µM in similar cell lines).

  • Root Cause : Variability in cell viability assays (MTT vs. ATP-based luminescence).
  • Resolution : Normalize data to protein content or use dual-assay validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.